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Compound of Interest

Compound Name: MHY908

Cat. No.: B609014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance of MHY908, a novel

peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist and tyrosinase inhibitor,

with alternative therapeutic agents. The information is presented to facilitate independent

verification and aid in drug development research. All quantitative data is summarized in

comparative tables, and detailed experimental methodologies for key experiments are

provided.

MHY908: A Multi-Target Compound
MHY908 has demonstrated potential therapeutic effects in three distinct areas:

Metabolic Disease: As a PPARα/γ dual agonist, MHY908 has been shown to improve insulin

sensitivity and reduce key metabolic risk factors in models of aging and type 2 diabetes.

Neuroprotection: MHY908 has exhibited neuroprotective effects in a preclinical model of

Parkinson's disease, suggesting its potential in treating neurodegenerative disorders.

Dermatology: By inhibiting tyrosinase, a key enzyme in melanin synthesis, MHY908 presents

a potential treatment for hyperpigmentation disorders.
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MHY908's efficacy in metabolic disease is benchmarked against other PPARα/γ dual agonists,

known as "glitazars." The following tables present a comparative summary of their effects on

key metabolic parameters.

Table 1: Effect of MHY908 and Comparative PPARα/γ Agonists on Serum Parameters in

Preclinical Models

Compoun
d

Model Dose

%
Reductio
n in
Serum
Glucose

%
Reductio
n in
Serum
Triglyceri
des

%
Reductio
n in
Serum
Insulin

Referenc
e

MHY908

Aged Rats

(20

months)

3

mg/kg/day

Significant

reduction

(exact %

not stated)

Significant

reduction

(exact %

not stated)

Significant

reduction

(exact %

not stated)

[1]

MHY908 db/db mice 1 mg/kg Not Stated Not Stated 91% [2][3]

Saroglitaza

r

Zucker

fa/fa rats
3 mg/kg

51.5%

(AUCgluco

se)

81.7% 84.8% [2]

Tesaglitaza

r

Obese

Zucker rats

3

µmol/kg/da

y

Lowered

fasting

plasma

glucose

Markedly

lowered

fasting TG

Substantial

ly reduced

fasting and

postload

insulin

[4]

Table 2: Clinical Trial Data for Comparative PPARα/γ Agonists
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Compound Study Population Key Findings Reference

Aleglitazar
Patients with type 2

diabetes

Statistically significant

reduction in HbA1c.

Associated with

beneficial changes in

lipid profiles and

HOMA-IR values.

Tesaglitazar
Non-diabetic, insulin-

resistant patients

1.0 mg dose reduced

fasting triglycerides by

37%, non-HDL-

cholesterol by 15%,

and fasting insulin by

35%.

Saroglitazar
Patients with diabetic

dyslipidemia

Reduces triglycerides,

LDL cholesterol, VLDL

cholesterol, and non-

HDL cholesterol while

increasing HDL

cholesterol. Also

reduces fasting

plasma glucose and

HbA1c.

Comparison with Tyrosinase Inhibitors
MHY908's potential in dermatology is evaluated by comparing its tyrosinase inhibitory activity

with established agents.

Table 3: Comparison of IC50 Values for Tyrosinase Inhibition
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Compound
IC50 (Mushroom
Tyrosinase)

Reference

MHY908 8.19 µM

Hydroquinone 22.78 ± 0.16 μM

Arbutin (β-arbutin)
0.9 mM (monophenolase), 0.7

mM (diphenolase)

Kojic Acid 30.6 µM

Note: IC50 values can vary depending on the experimental conditions, including the source of

the tyrosinase enzyme.

Experimental Protocols
PPARα/γ Dual Agonist Activity Assessment in Aged Rats
(MHY908)

Animal Model: 20-month-old male Sprague-Dawley rats were used as an aged model. 6-

month-old rats served as young controls.

Treatment: MHY908 was administered orally at doses of 1 mg/kg/day and 3 mg/kg/day for 4

weeks. A calorie-restricted group (40% of ad libitum intake) was also included.

Blood Collection and Analysis: Blood samples were collected after a 12-hour fast. Serum

levels of glucose, triglycerides, and insulin were measured using commercially available kits.

Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test

to determine statistical significance between groups.

Neuroprotective Effects in an MPTP-Induced Mouse
Model of Parkinson's Disease (MHY908)

Animal Model: Male C57BL/6 mice were used.
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MPTP Administration: Parkinsonism was induced by intraperitoneal injections of 1-methyl-4-

phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen involves four injections of

MPTP (e.g., 20 mg/kg) at 2-hour intervals.

MHY908 Treatment: MHY908 was administered via oral gavage for a specified period before

and/or after MPTP injection.

Behavioral Assessment: Motor function was assessed using tests such as the rotarod test

and the pole test.

Immunohistochemistry: Brains were sectioned and stained for tyrosine hydroxylase (TH) to

quantify the loss of dopaminergic neurons in the substantia nigra and striatum. Glial

activation was assessed by staining for Iba1 (microglia) and GFAP (astrocytes).

Neurochemical Analysis: Striatal levels of dopamine and its metabolites (DOPAC and HVA)

were measured by high-performance liquid chromatography (HPLC).

Statistical Analysis: Statistical significance was determined using appropriate tests such as t-

tests or ANOVA.

Mushroom Tyrosinase Inhibition Assay (MHY908 and
Alternatives)

Enzyme and Substrate: Mushroom tyrosinase was used as the enzyme source. L-DOPA or

L-tyrosine was used as the substrate.

Assay Procedure:

A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) was prepared.

The test compound (MHY908 or alternative inhibitor) at various concentrations was pre-

incubated with the enzyme solution in a 96-well plate.

The reaction was initiated by adding the substrate (L-DOPA or L-tyrosine).

The formation of dopachrome was measured spectrophotometrically at a wavelength of

approximately 475-492 nm over time.
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Data Analysis: The percentage of inhibition was calculated for each concentration of the

inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor

concentration.

Signaling Pathways and Experimental Workflows
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Caption: MHY908 activates PPARα and PPARγ signaling pathways.
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Caption: MHY908's neuroprotective mechanism via NF-κB inhibition.

Start
Prepare Tyrosinase,

Substrate, and Inhibitor
Solutions

Pre-incubate Enzyme
with Inhibitor

Initiate Reaction
with Substrate

Measure Absorbance
(475-492 nm)

Calculate % Inhibition
and IC50 Value End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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